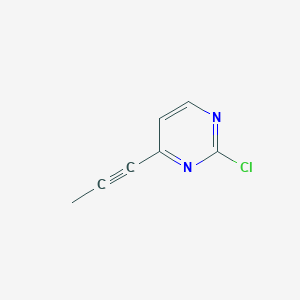
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a propynyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propargyl alcohol attacks the chlorine-substituted carbon of the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Cycloaddition reactions: The propynyl group can undergo cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.
Cross-coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Cycloaddition reactions: Copper(I) catalysts and azides are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Cross-coupling reactions: Biaryl or heteroaryl compounds.
Cycloaddition reactions: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical biology: It is employed in the design of molecular probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with aromatic amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine: Lacks the propynyl group and has different reactivity and applications.
4-(Prop-2-yn-1-yloxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.
2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine: Similar structure but with an oxygen atom linking the propynyl group to the pyrimidine ring.
Uniqueness
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is unique due to the presence of both a chlorine atom and a propynyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields of research.
Eigenschaften
CAS-Nummer |
811450-47-2 |
|---|---|
Molekularformel |
C7H5ClN2 |
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
2-chloro-4-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3 |
InChI-Schlüssel |
KRVODAFIAJQTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=NC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


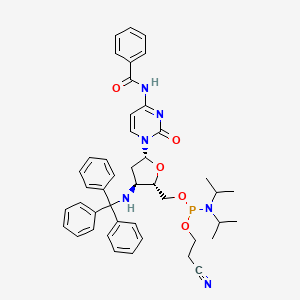
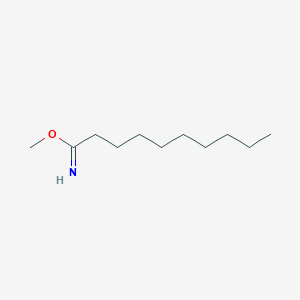
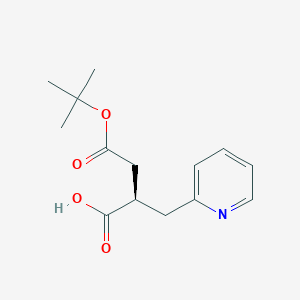
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

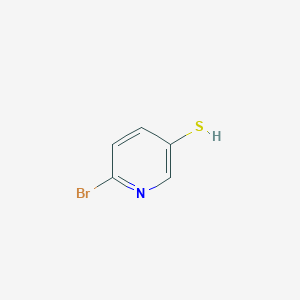


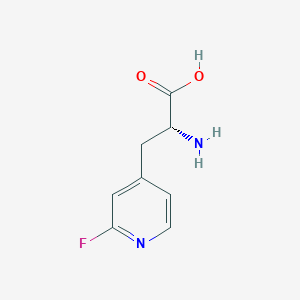

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)
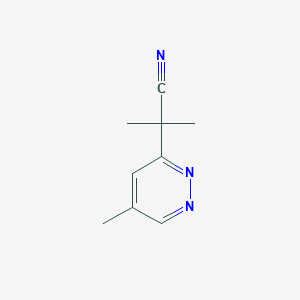
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
